molecular formula C18H15FN4O2S B11280482 N-(2-fluorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(2-fluorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11280482
M. Wt: 370.4 g/mol
InChI Key: YNNFDRXAEPMRAH-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a fluorophenyl group, a thiazole ring, and a phenylcarbamoyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of N-(2-FLUOROPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Coupling with Phenylcarbamoyl Moiety: The final step involves coupling the thiazole intermediate with a phenylcarbamoyl derivative using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(2-FLUOROPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-FLUOROPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biology: It is used in biological assays to study its effects on cellular processes and signaling pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

N-(2-FLUOROPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can be compared with similar compounds such as:

    N-(4-fluorophenyl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide: This compound has a similar thiazole and phenylcarbamoyl structure but differs in the position of the fluorophenyl group.

    N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound has a different functional group arrangement and is studied for its HDAC3 inhibitory activity.

The uniqueness of N-(2-FLUOROPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C18H15FN4O2S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C18H15FN4O2S/c19-14-8-4-5-9-15(14)22-16(24)10-13-11-26-18(21-13)23-17(25)20-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,22,24)(H2,20,21,23,25)

InChI Key

YNNFDRXAEPMRAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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